2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
2,5-Dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound characterized by its unique structure, which includes a dichlorobenzene moiety, an imidazo[1,2-a]pyridine ring, and a sulfonamide group
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been found to have a broad range of biological activities . They have been used in the development of new drugs . For instance, molecular docking studies have suggested that similar compounds could potentially bind to VEGFR2 receptors, which play a key role in tumor cell growth and angiogenesis .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to affect various biochemical pathways due to their broad range of biological activities . For instance, some imidazole-containing compounds have been found to inhibit tumor cell growth and angiogenesis, suggesting that they may affect pathways related to these processes .
Result of Action
Imidazole-containing compounds are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole-containing compounds, including 2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide, could have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions. Subsequent chlorination and sulfonamide formation steps are then carried out to introduce the dichlorobenzene and sulfonamide groups, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the benzene ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activity, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of other chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but may have different substituents.
Dichlorobenzene derivatives: These compounds contain the dichlorobenzene moiety but lack the imidazo[1,2-a]pyridine ring.
Sulfonamide derivatives: These compounds include the sulfonamide group but have different aromatic rings.
Uniqueness: 2,5-Dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide is unique due to its combination of the imidazo[1,2-a]pyridine ring, dichlorobenzene moiety, and sulfonamide group. This combination provides the compound with distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S/c15-10-4-5-12(16)13(7-10)22(20,21)17-8-11-9-19-6-2-1-3-14(19)18-11/h1-7,9,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIVGRSWEKJPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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